Compound Description: This compound is a 3,4-pyridinedicarboximide derivative studied for its analgesic activity. Research focused on developing HPLC and TLC methods for determining its purity and evaluating its degradation kinetics in acidic and alkaline environments. [, , , ]
Compound Description: This compound is another 3,4-pyridinedicarboximide derivative investigated for its analgesic properties. Studies focused on developing an HPLC method with UV detection for its quantitative determination and investigating its degradation mechanism. []
Compound Description: This series of compounds represents N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. These derivatives were synthesized and evaluated for their analgesic and sedative activities. [, ]
Compound Description: This compound exhibits anti-arrhythmic and hypotensive activity. Its crystal structure was studied, revealing an antiperiplanar geometry of the aminoalcohol chain, considered a pharmacophore. [, ]
Compound Description: These compounds exhibit antidepressant-like activity potentially mediated through sigma receptor agonism. They have been studied for their effects on sleeping time, recovery from coma, and their binding affinity for sigma receptors. []
Compound Description: This compound acts as a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor and has demonstrated neuroprotective effects in models of Parkinson's disease. []
Compound Description: These compounds are a series of N-[3-(4-aryl-1-piperazinyl)propyl] derivatives of benzoxazinone and benzoxazolinone synthesized for their potential biological activity. []
Compound Description: This series represents a diverse group of compounds, all featuring the 1-aryl-4-propylpiperazine scaffold. The varying terminal amide fragments significantly influence their affinity for 5-HT1A and 5-HT2A receptors. []
Compound Description: This series of compounds represents amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid, each featuring a 1-[3-(4-aryl-1-piperazinyl)]propyl substituent. These compounds were synthesized and studied for their analgesic and sedative activities. [, ]
Compound Description: PDTic is a potent and selective kappa opioid receptor antagonist. Its structure-activity relationship (SAR) has been extensively studied, leading to the development of derivatives with improved potency and selectivity. []
Compound Description: These compounds, characterized by the 6-(4-methyl-1-piperazinyl)-7H-indeno[2,1-c]-quinoline framework, were designed and synthesized as potential 5-HT receptor ligands. []
Compound Description: Eprazinone is a pharmaceutical compound whose crystal structure, particularly the conformation of the piperazine ring, has been elucidated. []
Compound Description: This series comprises 2-substituted N-(4-phenyl-1-piperazinyl)propyl(butyl)- and N-2-hydroxy-3-[4-phenyl(2-pyrimidinyl)-1-piperazinyl]propyl-6-methyl-3,4- pyridinedicarboximides, some exhibiting central nervous system depressant activity. []
Compound Description: These aryloxyaminopropanols were designed to address cardiovascular issues like hypertension and ischemic heart disease. They demonstrate beta-antiadrenergic activity and moderate vasodilatory effects. []
Compound Description: DU 125530 is a selective, silent 5-HT1A antagonist under clinical development for anxiety and mood disorders. It exhibits high occupancy of 5-HT1A receptors in the human brain with minimal side effects. []
Compound Description: This series of N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane and [4.5]decane-1,3-dione derivatives was synthesized and evaluated for their anticonvulsant activity and serotonin 5-HT1A and 5-HT2A receptor affinity. []
Compound Description: This series encompasses several 1-[ω-(4-aryl-1-piperazinyl)alkyl]indolin-2(1H)-one derivatives, some exhibiting high affinity for both 5-HT1A and 5-HT2A receptors. Certain derivatives displayed in vivo antagonistic activity at these receptor subtypes. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.